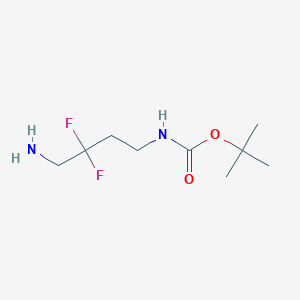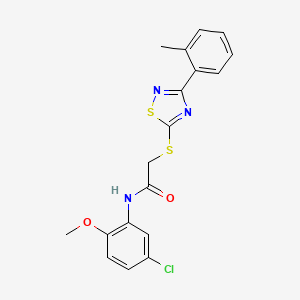![molecular formula C12H11N3O B2429325 3-フェニル-6,7-ジヒドロピラゾロ[1,5-a]ピリミジン-5(4H)-オン CAS No. 860610-78-2](/img/structure/B2429325.png)
3-フェニル-6,7-ジヒドロピラゾロ[1,5-a]ピリミジン-5(4H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
Target of Action
It is suggested that the compound may interact with voltage-gated ion channels and modulate gabaergic activity .
Mode of Action
It is likely to have several mechanisms of action, including inhibiting voltage-gated ion channels and modulating GABAergic activity . These actions can alter the excitability of neurons, potentially leading to its observed anticonvulsant effects.
Result of Action
The compound has been shown to exhibit potent anticonvulsant activities in the maximal electroshock test (MES). The most promising compound showed significant anticonvulsant activity in the MES test with an ED50 value of 19.7 mg/kg . This suggests that the compound’s action results in a reduction of seizure activity.
生化学分析
Biochemical Properties
3-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one has been found to interact with the lymphocyte-specific kinase (Lck), a key enzyme involved in T-cell receptor signaling .
Cellular Effects
The effects of 3-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one on cells are largely dependent on its interactions with Lck. By inhibiting Lck, this compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one involves binding interactions with Lck, leading to the inhibition of this enzyme . This can result in changes in gene expression and cellular signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with guanidine in the presence of a base, followed by cyclization to form the desired pyrazolopyrimidine structure .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
類似化合物との比較
Similar Compounds
3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Another pyrazolopyrimidine derivative with similar biological activity.
4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: A related compound with potent and selective brain-penetrant P2X7 receptor antagonist activity.
Uniqueness
3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific structural features that allow it to selectively inhibit certain kinases, making it a valuable compound in the development of targeted therapies for diseases such as cancer and autoimmune disorders .
特性
IUPAC Name |
3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-11-6-7-15-12(14-11)10(8-13-15)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSBRVHIYOCSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C3=CC=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2429245.png)


![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2429248.png)

![4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2429250.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2429254.png)

![2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2429257.png)


![2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2429261.png)

